molecular formula C8H17N B1345578 2,6-Dimethylcyclohexylamine CAS No. 6850-63-1

2,6-Dimethylcyclohexylamine

Cat. No.: B1345578
CAS No.: 6850-63-1
M. Wt: 127.23 g/mol
InChI Key: KSGAAWJLYHYMLT-UHFFFAOYSA-N
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Description

2,6-Dimethylcyclohexylamine (2,6-DMC) is an organic compound belonging to the cyclohexylamine family. It is a colorless liquid with a pungent odor, and is a versatile building block for a variety of applications in organic synthesis. 2,6-DMC is a chiral compound, meaning that it can exist in two different forms that are mirror images of each other. This property is important for its use in the synthesis of a range of compounds, including pharmaceuticals and other biologically active molecules.

Scientific Research Applications

DNA Adduct Formation

2,6-Dimethylcyclohexylamine, a widely used industrial intermediate, has been studied for its potential to form DNA adducts, which are segments of DNA bound to a cancer-causing chemical. This process is significant for understanding the chemical's potential carcinogenicity. For example, Gonçalves, Beland, and Marques (2001) found that 2,6-Dimethylaniline, a similar compound, forms unique DNA adducts that contrast markedly with those obtained from typical aromatic amines. This implies a distinct pattern of metabolic activation and potential mutagenic effects (Gonçalves, L. L., Beland, F., & Marques, M. M., 2001).

Chemical Synthesis

The compound plays a role in chemical synthesis. Almássy et al. (2003) developed a new methodology for synthesizing 2,6-Dimethyltropone from 2,6-Dimethylcyclohexanone, highlighting its utility in creating compounds potentially useful for antiviral medications (Almássy, A., Pažický, Marek, Boháč, A., Sališová, M., Addová, G., & Rosenblum, M., 2003).

Photoinduced Self-Substitution Reactions

You-Cheng Liu and colleagues (1992) explored the compound in photoinduced self-substitution reactions of dichloro-1,4-benzoquinones. This kind of research is important for understanding reaction mechanisms and for developing new synthetic methodologies (Liu, You‐Cheng, Zhang, Ming, Yang, Li, & Liu, Zhong‐Li, 1992).

Environmental Analysis

The application of this compound in environmental analysis is demonstrated by Lasarte-Aragonés et al. (2019), who used the compound as a solvent for extracting contaminants from wastewater samples. This highlights its utility in environmental monitoring and pollution control (Lasarte-Aragonés, Guillermo, Álvarez-Lueje, A., Salazar, R., & Toledo-Neira, C., 2019).

Solvent in Liquid-Liquid Microextraction

In analytical chemistry, this compound is used as a switchable-hydrophilicity solvent in liquid-liquid microextraction techniques, as explored by Hassan and Alshana (2019). This method is useful for extracting and concentrating compounds from biological fluids for analysis (Hassan, Malek & Alshana, U., 2019).

Drug Synthesis

Marisetti and Katari (2021) investigated 2,6-Dimethylaniline, a related compound, in the synthesis of drugs like Lidocaine. The study focuses on developing a chromatographic method to detect impurities, essential for pharmaceutical quality control (Marisetti, V. M. & Katari, N., 2021).

Safety and Hazards

2,6-Dimethylcyclohexylamine is highly flammable and water-soluble . It is dangerous when exposed to heat or flame and can react vigorously with oxidizing materials . Inhalation of high concentrations of vapor will produce irritation of the respiratory tract and lungs, and inhalation of large quantities of vapor may be fatal . It is recommended to handle in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

2,6-Dimethylcyclohexylamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that participate in further biochemical transformations . Additionally, this compound can act as a substrate for monoamine oxidase, leading to its deamination and subsequent involvement in metabolic pathways .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by interacting with G protein-coupled receptors, such as trace amine-associated receptors (TAARs). Activation of these receptors can modulate neurotransmitter release and impact cellular communication . Furthermore, this compound can alter gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. This binding can result in the activation or inhibition of enzymes, such as cytochrome P450 and monoamine oxidase, which are crucial for its metabolic processing . Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to alterations in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. Studies have shown that this compound can undergo oxidation and other chemical transformations, leading to the formation of degradation products . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be metabolized efficiently by the liver and other organs. At higher doses, this compound can cause adverse effects, including hepatotoxicity and neurotoxicity . Studies in rodents have shown that high doses of this compound can lead to oxidative stress and damage to cellular structures .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 and monoamine oxidase enzymes. These enzymes facilitate the oxidation and deamination of this compound, leading to the formation of metabolites that can be further processed by phase II metabolic reactions . The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are crucial for its biological activity and can influence its overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects . The localization of this compound within cells is essential for its activity and can impact its interactions with other biomolecules .

Properties

IUPAC Name

2,6-dimethylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-6-4-3-5-7(2)8(6)9/h6-8H,3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGAAWJLYHYMLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60988158
Record name 2,6-Dimethylcyclohexan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6850-63-1
Record name 2,6-Dimethylcyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6850-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethylcyclohexylamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethylcyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60988158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethylcyclohexylamine
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Synthesis routes and methods I

Procedure details

trans-2-ethylcyclohexylamine, B.P. 77°-78° (23 mm.); 2,6-diethylcyclohexylamine, B.P. 96° C., (17 mm.);
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Synthesis routes and methods II

Procedure details

contacting said 3,5-dimethyl-4-nitro-cyclohexene with hydrogen at a temperature of about 0° C. to about 200° C. and a pressure of about 0 psig to about 1500 psig in the presence of a palladium catalyst to form 2,6-dimethylcyclohexyl amine; and
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Synthesis routes and methods III

Procedure details

A catalyst consisting of 1.0% by weight of palladium and 0.5% by weight of praseodymium oxide, the remainder being aluminum oxide, in extrudate form is introduced into a 1 l cylindrical reaction tube and is heated to 200° C. A mixture of 60 g of 2,6-dimethylphenol and 360 g of liquid ammonia per hour is passed over this catalyst bed. At the same time, 100 liters (S.T.P.) of hydrogen are passed in co-current through the reaction tube under a pressure of 200 bar. The reaction product which leaves the tube is cooled under superatmospheric pressure and is then let down. About 62 g of crude product, which gives 60 g of pure 2,6-dimethylcyclohexylamine (corresponding to a yield of 96%) on distillation, are thereby obtained per hour.
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360 g
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Synthesis routes and methods IV

Procedure details

1.650 kg of 2,6-dimethylphenol and 150 g of a pulverulent catalyst which contains 5.0% by weight of palladium and 2.5% by weight of praseodymium oxide, the remainder being aluminum oxide, are introduced into a 10 l stirred autoclave. The autoclave is closed and 1.370 kg of ammonia are forced in. The mixture is then heated to 230° C. and a pressure of 200 bar is established by forcing in hydrogen. The mixture is kept at the reaction temperature until a constant pressure is achieved (about 8 hours). It is then left to cool, and is filtered to give 1.710 kg of crude 2,6-dimethylcyclohexylamine (a mixture of 3 stereoisomeric 2,6-dimethylcyclohexylamines). The crude product is distilled to give 1.685 kg of 2,6-dimethylcyclohexylamine, boiling point=167°-168° C., corresponding to a yield of 98%.
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Synthesis routes and methods V

Procedure details

1,650 parts by weight of 2,6-dimethylphenol and 150 parts by weight of a pulverulent catalyst containing 10.0% by weight of palladium and 5.0% by weight of praseodymium oxide on aluminum oxide were introduced into a stirred autoclave having a capacity of 10,000 parts by volume. The autoclave was closed and 1,370 parts by weight of ammonia were forced in. The autoclave was then heated to 250° C. and hydrogen was introduced to bring the pressure to 300 bar. The autoclave was kept at the reaction temperature until constant pressure was achieved (about 10 hours). It was then allowed to cool and the mixture was filtered to give 1,691 parts by weight (98.5%) of 2,6-dimethylcyclohexylamine which, according to gas chromatography and NMR analysis, had the following isomer distribution:
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethylcyclohexylamine
Reactant of Route 2
2,6-Dimethylcyclohexylamine
Reactant of Route 3
2,6-Dimethylcyclohexylamine
Reactant of Route 4
2,6-Dimethylcyclohexylamine
Reactant of Route 5
2,6-Dimethylcyclohexylamine
Reactant of Route 6
2,6-Dimethylcyclohexylamine

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